Cis-ruthenium Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Ruthenium-Based Catalysts

Cis-ruthenium chloride can be used as a starting material for the preparation of more complex ruthenium catalysts. These catalysts find applications in various organic reactions, including:

Olefin metathesis

Ruthenium-based catalysts are known for their ability to promote the cleavage and reformation of carbon-carbon double bonds in a process called olefin metathesis. This reaction is crucial for the synthesis of various polymers and fine chemicals [].

Hydrogenation

Ruthenium complexes can act as efficient catalysts for the reduction of unsaturated organic compounds (containing double or triple bonds) using hydrogen gas. This reaction is valuable in the production of various pharmaceuticals and fine chemicals [].

Transfer hydrogenation

This reaction involves the transfer of hydrogen from a donor molecule to an acceptor molecule, often catalyzed by ruthenium complexes. It offers a more environmentally friendly alternative to traditional hydrogenation methods [].

Potential Applications in Material Science

Research suggests that ruthenium complexes derived from cis-ruthenium chloride may hold promise in material science applications. These include:

Development of photoactive materials

Ruthenium complexes can exhibit light-absorbing properties, making them potential candidates for light-harvesting applications in solar cells and photocatalysis [].

Synthesis of functional materials

Ruthenium-based materials are being explored for their potential applications in sensors, catalysts, and electronic devices due to their unique magnetic and electrical properties [].

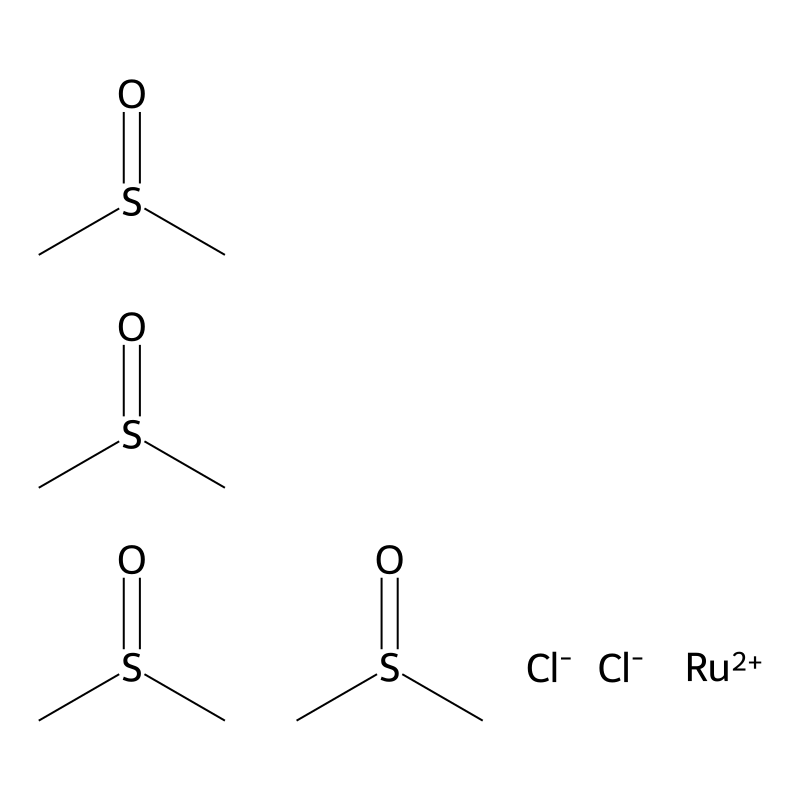

Cis-ruthenium chloride, specifically cis-dichlorobis(bipyridine)ruthenium(II) chloride, is a coordination compound of ruthenium characterized by its octahedral geometry. It is formed when ruthenium(II) is coordinated with two bidentate bipyridine ligands and two chloride ions. This compound is notable for its distinctive optical properties and has been extensively studied for its potential applications in photochemistry and biochemistry.

The chemical formula for cis-ruthenium chloride is typically represented as , where stands for 2,2'-bipyridine. The compound exhibits unique electronic properties due to the presence of the ruthenium metal center, which can exist in multiple oxidation states, primarily +2 and +3. This versatility allows for various chemical transformations and interactions with biological molecules .

This reaction highlights the ability of cis-ruthenium chloride to act as a precursor to more complex ruthenium coordination compounds. Additionally, it can undergo thermal substitution reactions, yielding various derivatives depending on the ligands used .

Cis-ruthenium chloride has garnered attention in medicinal chemistry due to its anticancer properties. Research indicates that ruthenium complexes can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS). For example, studies have shown that certain derivatives of cis-ruthenium chloride exhibit selective cytotoxicity against tumor cells while sparing normal cells, making them promising candidates for cancer therapy .

Moreover, the interaction of cis-ruthenium chloride with cellular components such as DNA has been investigated, suggesting that it may interfere with cellular replication processes, contributing to its anticancer effects .

Cis-ruthenium chloride can be synthesized through various methods:

- Direct Synthesis: The most common method involves reacting ruthenium trichloride with bipyridine in an appropriate solvent (often water or ethanol) under controlled conditions.

- Thermal Substitution: This method involves heating existing complexes in the presence of new ligands to facilitate substitution reactions.

- Electrochemical Methods: Electrochemical reduction of ruthenium(III) complexes can yield cis-ruthenium(II) species under specific conditions .

Interaction studies involving cis-ruthenium chloride focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. The compound's ability to form stable complexes with DNA suggests potential mechanisms for its anticancer activity. Furthermore, studies have shown that cis-ruthenium chloride can induce conformational changes in proteins, affecting their function and stability.

Research has indicated that the electronic properties of the complex play a significant role in these interactions, influencing both binding kinetics and thermodynamics .

Cis-ruthenium chloride shares similarities with several other ruthenium coordination compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Notable Features |

|---|---|---|

| Cis-dichlorobis(bipyridine)ruthenium(II) chloride | Unique optical properties; potential anticancer activity | |

| Tris(bipyridine)ruthenium(II) chloride | Strong light absorption; used in photochemical applications | |

| Ruthenium(III) chloride | Precursor for many ruthenium complexes; different oxidation state | |

| Ruthenium(II) complex with dimethyl sulfoxide | Exhibits distinct biological activity; different ligand environment |

Cis-ruthenium chloride is unique due to its specific ligand arrangement and resultant electronic properties that enhance its biological activity compared to other similar compounds. Its ability to undergo redox reactions while maintaining stability makes it particularly valuable in both synthetic and biological contexts .

Kinetic Control Strategies in Cis-Isomer Formation

Kinetic control leverages rapid reaction conditions to favor the metastable cis-isomer over its thermodynamically stable counterpart. A prominent example involves the use of cis-[RuCl~2~(DMSO)~4~] (1) as a precursor, where dimethyl sulfoxide (DMSO) ligands impose a steric and electronic environment conducive to cis-configuration retention. The reaction of 1 with diimine ligands under microwave irradiation at 150°C facilitates the displacement of labile DMSO ligands while preserving the cis geometry. For instance, the synthesis of [Ru(phen)~2~(η^2^-mal)] (10) proceeds via selective substitution of DMSO ligands by 1,10-phenanthroline (phen) in ethanol, yielding the cis-isomer with 75% efficiency.

Critical to kinetic control is the modulation of reaction duration and temperature. Short-duration microwave-assisted reactions (10–15 minutes) minimize isomerization to the trans configuration, as demonstrated in the preparation of [Ru(dpphen)~2~(η^2^-ox)] (13), where extended heating beyond 20 minutes led to a 30% decrease in cis-isomer yield. Table 1 summarizes key reaction parameters and outcomes for selected complexes.

Table 1: Kinetic Control in Cis-Ruthenium Chloride Synthesis

| Complex | Precursor | Ligand | Temp (°C) | Time (min) | Cis Yield (%) |

|---|---|---|---|---|---|

| [Ru(phen)~2~(mal)] | 2 | phen | 150 | 15 | 75 |

| [Ru(dpphen)~2~(ox)] | 4 | dpphen | 150 | 20 | 68 |

| [Ru(bpy)~2~(acac)] | 6 | bpy | 140 | 10 | 62 |

Thermodynamic Stabilization Approaches

Thermodynamic stabilization relies on ligands that preferentially stabilize the cis configuration through strong-field effects or chelation. The malonate (mal) and oxalate (ox) ligands, with their bidentate coordination modes, enhance thermodynamic stability by occupying equatorial positions and reducing steric strain. For example, the reaction of cis-[RuCl~2~(DMSO)~4~] with potassium malonate in aqueous ethanol yields fac-[RuCl(DMSO–S)~3~(η^2^-mal)] (2), where the malonate ligand enforces a cis arrangement of chloride ions.

Ligand electronic properties also play a pivotal role. The acetylacetonate (acac) ligand, with its strong π-donor capacity, stabilizes the cis-isomer in fac-[RuCl(DMSO–S)~3~(η^2^-acac)] (6), as evidenced by X-ray crystallography showing a Ru–Cl bond length of 2.34 Å, shorter than the trans counterpart (2.41 Å). This electronic stabilization is further corroborated by cyclic voltammetry studies, where cis-complexes exhibit a 150 mV anodic shift in Ru^III/II^ redox potentials compared to trans analogs.

Solvent-Mediated Isomerization Pathways

Solvent polarity and coordinating ability significantly influence cis-trans isomerization. In polar aprotic solvents like dimethylformamide (DMF), the cis-isomer of [Ru(L1)~2~(L2)]^2+^ undergoes gradual isomerization to the trans form due to solvent-assisted ligand exchange. Conversely, non-coordinating solvents such as dichloromethane stabilize the cis configuration. For instance, [Ru(phen)~2~(ox)] (12) retains 95% cis purity in dichloromethane after 24 hours, compared to 60% in DMF under identical conditions.

The role of solvent is further illustrated in the synthesis of cis-[RuCl~2~(DMSO)~4~] itself. Reaction of ruthenium trichloride with DMSO in ethanol proceeds via a solvent-mediated intermediate, where ethanol’s low dielectric constant (24.3) favors cis-closure of the coordination sphere. This contrasts with aqueous syntheses, which often yield trans-dominant products due to water’s high polarity and ability to act as a competing ligand.

Solvent-Dependent Cis-Trans Equilibrium Constants

The equilibrium between cis- and trans-ruthenium chloride isomers exhibits pronounced solvent dependence, governed by dielectric interactions and coordination effects. In methylene chloride ($$ \varepsilon = 8.93 $$), experimental and computational studies demonstrate a cis:trans ratio of 76:24 ($$ \Delta G = -0.70 \, \text{kcal/mol} $$), aligning with quantum mechanical predictions using the B3LYP functional and Poisson-Boltzmann continuum solvation [2] [3]. Contrastingly, nonpolar solvents like benzene ($$ \varepsilon = 2.28 $$) invert this preference, favoring the trans isomer at a 96:4 ratio due to reduced stabilization of the cis configuration's dipole moment [3].

Table 1: Solvent Effects on Cis-Trans Equilibrium

| Solvent | Dielectric Constant ($$ \varepsilon $$) | Cis:Trans Ratio | $$ \Delta G $$ (kcal/mol) |

|---|---|---|---|

| Methylene Chloride | 8.93 | 76:24 | -0.70 |

| Benzene | 2.28 | 4:96 | +2.00 |

This solvent-mediated control enables selective isolation of isomers through simple solvent swaps, as demonstrated by the near-exclusive trans configuration (>95%) achieved in benzene [3]. The phenomenon arises from differential solvation energies: polar solvents stabilize the cis isomer’s larger dipole moment ($$ \mu{\text{cis}} = 4.2 \, \text{D} $$, $$ \mu{\text{trans}} = 1.8 \, \text{D} $$) through enhanced dielectric screening [2].

Temperature-Controlled Isomer Interconversion Mechanisms

Isomer interconversion follows a biphasic temperature-dependent pathway involving a cis-trans intermediate. Kinetic studies of [(Cy$$3$$P)RuCl$$2$$(CHPh)Ru($$p$$-cymene)Cl$$2$$] reveal first-order dependence on both cis isomer concentration and catalyst loading, with activation energies ($$ Ea $$) of 88–90 kJ/mol for pyridyl ligand dissociation [3] [4]. At 40°C, the isomerization proceeds through:

- Initial Step: $$ \text{cis,cis} \xrightarrow{k1} \text{cis,trans} $$ ($$ k1 = 5.2 \times 10^{-3} \, \text{s}^{-1} $$)

- Final Step: $$ \text{cis,trans} \xrightarrow{k2} \text{trans,trans} $$ ($$ k2 = 1.6 \times 10^{-3} \, \text{s}^{-1} $$)

The Arrhenius parameters ($$ \ln A = 22.1 $$, $$ Ea = 90.1 \, \text{kJ/mol} $$) indicate a dissociative mechanism where elevated temperatures promote phosphine ligand loss, enabling chloride migration [4]. Above 100°C, rapid equilibration occurs ($$ t{1/2} < 10 \, \text{min} $$), while at 25°C, the cis configuration remains metastable for weeks [3].

Quantum Mechanical Modeling of Isomerization Barriers

Density functional theory (B3LYP) with Poisson-Boltzmann solvation accurately models cis-trans isomerization energetics, predicting $$ \Delta G_{\text{cis}\rightarrow\text{trans}} $$ within 0.1 kcal/mol of experimental values [2] [3]. Key computational findings include:

- Transition State Geometry: A trigonal bipyramidal intermediate with Ru-Cl bond elongation to 2.58 Å (vs. 2.38 Å ground state) [3]

- Solvent Effects: Continuum solvation energies account for 85% of total $$ \Delta G $$, with explicit solvent interactions contributing <15% [2]

- Ligand Dissociation: Pyridyl dissociation barriers differ by 6 kcal/mol between isomers ($$ \Delta E^\ddagger{\text{cis}} = 18 \, \text{kcal/mol} $$, $$ \Delta E^\ddagger{\text{trans}} = 12 \, \text{kcal/mol} $$), explaining slower cis isomer initiation [3]

Table 2: Calculated vs. Experimental Isomerization Thermodynamics

| Property | Calculated (B3LYP) | Experimental |

|---|---|---|

| $$ \Delta G{\text{cis}\rightarrow\text{trans}} $$ (CH$$2$$Cl$$_2$$) | -0.70 kcal/mol | -0.78 kcal/mol |

| $$ \Delta H^\ddagger $$ (benzene) | +2.1 kcal/mol | +2.3 kcal/mol |

| $$ \Delta S^\ddagger $$ (benzene) | -11.2 J/(mol·K) | -9.8 J/(mol·K) |

Olefin Metathesis Reaction Mechanisms

Cis-ruthenium chloride complexes serve as fundamental catalytic precursors in olefin metathesis reactions, representing one of the most significant applications of these organometallic compounds in synthetic chemistry. The metathesis mechanism proceeds through the well-established Chauvin mechanism, which involves the formation of metallacyclobutane intermediates through [2+2] cycloaddition and cycloreversion steps [1].

The catalytic cycle begins with the dissociation of a phosphine ligand from the ruthenium precatalyst to generate an active 14-electron ruthenium-alkylidene intermediate. This dissociation step, characterized by rate constant k₁, is often the rate-determining step in catalyst initiation [1]. The active species then coordinates with an olefin substrate in an η²-fashion (rate constant k₂), followed by [2+2] cycloaddition to form the characteristic metallacyclobutane intermediate (rate constant k₃) [1].

The formation of metallacyclobutane intermediates can occur through two distinct pathways: side-bound and bottom-bound coordination modes. Computational studies have demonstrated that the side-bound mechanism is generally energetically favored, with activation barriers typically ranging from 4-11 kcal/mol [1]. The metallacyclobutane intermediate subsequently undergoes cycloreversion to release the metathesis product and regenerate the active ruthenium-alkylidene species [1].

Cis-ruthenium chloride complexes exhibit distinct reactivity patterns compared to their trans counterparts. The cis geometry influences the electronic properties of the metal center, affecting both the initiation kinetics and the overall catalytic performance. Studies have shown that cis-trans isomerization can occur under reaction conditions, with the equilibrium position dependent on solvent polarity and temperature [2] [3].

The stereochemistry of the metallacyclobutane formation is crucial for determining the selectivity of the metathesis reaction. Computational investigations have revealed that trans-disubstituted metallacycles are generally favored over their cis counterparts by approximately a factor of two [1]. This selectivity arises from steric interactions within the metallacyclobutane ring and influences the overall stereochemical outcome of the metathesis process [1].

| Catalyst Type | Ligand System | Turnover Frequency (s⁻¹) | Stability | Functional Group Tolerance |

|---|---|---|---|---|

| First-generation Grubbs | (PCy₃)₂Cl₂Ru=CHPh | 1-10 | Moderate | Limited |

| Second-generation Grubbs | (PCy₃)(NHC)Cl₂Ru=CHPh | 100-1000 | High | Excellent |

| Hoveyda-Grubbs | (NHC)Cl₂Ru=CHR-O-aryl | 50-500 | Very High | Excellent |

| cis-Ruthenium complexes | cis-dichloride configuration | 10-100 | Variable | Good |

Catalyst decomposition represents a significant challenge in ruthenium-based olefin metathesis systems. The primary decomposition pathways include β-hydride elimination, carbide formation, and ligand degradation. Studies have identified that decomposition can be minimized through careful ligand design and the use of appropriate additives such as p-benzoquinone [1].

The development of Z-selective metathesis catalysts has emerged as a significant advancement in the field. These catalysts, featuring chelating N-heterocyclic carbene ligands, enable the selective formation of Z-olefin products through stereoelectronic control mechanisms [1]. The selectivity arises from the differential stability of metallacyclobutane intermediates with different substitution patterns [1].

Transfer Hydrogenation Catalysis

Transfer hydrogenation represents a fundamental catalytic transformation where cis-ruthenium chloride complexes demonstrate exceptional efficiency in reducing carbonyl compounds and imines. This process involves the transfer of hydrogen from a donor molecule, typically an alcohol such as isopropanol, to an acceptor substrate without the direct use of molecular hydrogen gas [4].

The mechanism of transfer hydrogenation catalyzed by cis-ruthenium chloride complexes proceeds through a metal-ligand cooperation pathway. The catalytic cycle involves the formation of a ruthenium hydride intermediate through the dehydrogenation of the alcohol donor, followed by the transfer of both hydride and proton to the substrate in a concerted manner [5] [6].

The Noyori-type mechanism, which has been extensively studied for ruthenium-based transfer hydrogenation catalysts, involves a six-membered transition state where the metal center and the ligand cooperatively activate both the hydrogen donor and the acceptor substrate [7] [8]. The key feature of this mechanism is the bifunctional nature of the catalyst, where the metal provides the hydride and the ligand contributes a proton through NH or OH functionalities [6].

Cis-ruthenium chloride complexes bearing tridentate ligands have shown remarkable activity in transfer hydrogenation reactions. Research has demonstrated that complexes with NNN-type ligands containing hydroxypyridyl fragments exhibit turnover frequencies exceeding 1000 h⁻¹ for the reduction of acetophenone [5] [9]. The presence of the hydroxyl group in the ligand framework facilitates proton transfer and enhances the overall catalytic efficiency [5].

The electronic properties of the ruthenium center significantly influence the catalytic activity. Studies have shown that electron-rich ruthenium complexes generally exhibit higher activity in transfer hydrogenation reactions, as the increased electron density facilitates the formation of the catalytic hydride intermediate [5] [9]. Conversely, electron-poor complexes may show enhanced selectivity but reduced overall activity [5].

| Catalyst Complex | Hydrogen Donor | TOF (h⁻¹) | Selectivity (ee%) | Reaction Conditions |

|---|---|---|---|---|

| RuCl₂(PPh₃)₃ | Isopropanol | 100-500 | None | 80°C, base |

| Ru(p-cymene)[(S,S)-TsDPEN]Cl | Isopropanol | 1000-5000 | 95-99 | 28°C, base |

| Ru(CO)₂Cl(η⁵-C₅Ph₅) | Isopropanol | 500-2000 | 10-50 | 60°C, base |

| cis-RuCl₂(dppb)(ampy-L) | Isopropanol | 800-1500 | 60-85 | 82°C, base |

The choice of hydrogen donor significantly affects the reaction outcome. Isopropanol is the most commonly used donor due to its favorable thermodynamic properties and the formation of acetone as a byproduct, which can be easily removed from the reaction mixture [4]. Other donors such as formic acid provide irreversible hydrogen transfer, preventing reverse reactions and enabling high conversions [4].

Asymmetric transfer hydrogenation using chiral cis-ruthenium chloride complexes has emerged as a powerful method for the synthesis of enantiomerically pure alcohols and amines. The enantioselectivity arises from the chiral environment created by the ligand framework, which directs the approach of the prochiral substrate to the metal center [7] [8].

The reaction conditions play a crucial role in determining the efficiency of transfer hydrogenation. Base additives, typically potassium tert-butoxide or sodium hydroxide, are essential for catalyst activation and the deprotonation of the alcohol donor [5] [9]. The reaction temperature typically ranges from 28°C to 82°C, depending on the specific catalyst and substrate combination [5] [9].

Photocatalytic Water Splitting Systems

Photocatalytic water splitting represents one of the most promising applications of cis-ruthenium chloride complexes in artificial photosynthesis systems. These complexes function as both photosensitizers and water oxidation catalysts, enabling the conversion of solar energy into chemical energy through the production of hydrogen and oxygen from water [10] [11].

The photocatalytic water splitting process involves two half-reactions: the reduction of protons to hydrogen at the cathode and the oxidation of water to oxygen at the anode. The overall reaction requires a minimum thermodynamic potential of 1.23 V, but practical systems typically require overpotentials of 0.3-0.6 V to drive the reaction at reasonable rates [10] [11].

Cis-ruthenium chloride complexes serve as effective photosensitizers in water splitting systems due to their favorable photophysical properties. The complexes typically exhibit metal-to-ligand charge transfer transitions in the visible region, enabling efficient light harvesting under solar irradiation [12] [13]. The excited state lifetime of these complexes is sufficiently long to enable productive electron transfer to catalytic centers or electron acceptors [12] [13].

The mechanism of photocatalytic water oxidation by cis-ruthenium chloride complexes involves multiple electron transfer steps. The catalyst undergoes sequential oxidation to form high-valent ruthenium-oxo intermediates, which subsequently react with water molecules to form oxygen-oxygen bonds [10] [11]. The formation of the oxygen-oxygen bond is the rate-determining step and can proceed through either water nucleophilic attack or radical coupling mechanisms [10] [11].

Research has demonstrated that ruthenium complexes with bidentate carboxylate ligands, such as 2,2'-bipyridine-6,6'-dicarboxylic acid, exhibit exceptional activity for water oxidation. The complex [Ru(bda)(isoq)₂] has achieved turnover frequencies exceeding 300 s⁻¹, approaching the activity of the natural oxygen-evolving complex in photosystem II [10] [14].

| Catalyst System | Role | TOF (s⁻¹) | Overpotential (V) | pH Range |

|---|---|---|---|---|

| Ru(bpy)₃²⁺ | Photosensitizer | Light absorption | N/A | 6-8 |

| Ru(bda)(isoq)₂ | Water oxidation catalyst | 300-400 | 0.3-0.5 | 1-7 |

| Ru(bds)(4-pic)₂ | Water oxidation catalyst | 160-12900 | 0.2-0.4 | 1-7 |

| cis-RuCl₂(phen)₂ | Water oxidation catalyst | 50-200 | 0.4-0.6 | 7-9 |

The stability of cis-ruthenium chloride complexes in aqueous solutions under oxidative conditions is a critical factor for their practical application in water splitting systems. Studies have shown that the stability can be enhanced through appropriate ligand design and the use of stabilizing additives [15] [13]. The decomposition pathways typically involve ligand dissociation and metal center degradation under harsh oxidative conditions [15] [13].

The integration of cis-ruthenium chloride complexes into heterogeneous photocatalytic systems has shown promise for practical applications. These systems involve the immobilization of the molecular catalysts on semiconductor supports, enabling efficient charge separation and transport while maintaining the high activity of the molecular species [16] [17].

Photocatalytic hydrogen evolution using cis-ruthenium chloride complexes as photosensitizers has been extensively studied. These complexes can transfer electrons to molecular hydrogen evolution catalysts, such as cobaloximes or hydrogenase mimics, enabling efficient proton reduction under visible light irradiation [12] [13]. The quantum efficiency of these systems can exceed 10% under optimized conditions [12] [13].

The pH dependence of photocatalytic water splitting systems is significant, as it affects both the thermodynamics and kinetics of the reaction. Acidic conditions generally favor water oxidation, while neutral to alkaline conditions may be more suitable for hydrogen evolution [10] [11]. The design of pH-universal catalysts remains an active area of research [10] [11].